kedarcidin
CAS No.: 128512-39-0
Cat. No.: VC0235989
Molecular Formula: C23H24FN3O2S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128512-39-0 |
|---|---|
| Molecular Formula | C23H24FN3O2S |
| Molecular Weight | 0 |
Introduction
Discovery and Isolation
Kedarcidin was first discovered in 1990 by researchers at Bristol-Myers Squibb while screening for cytotoxic products from microbial sources . The compound was isolated from the fermentation broth of an actinomycete strain found in a soil sample collected from the Maharashtra State of India . Initially, the producing organism was designated as strain L585-6 of uncertain taxonomy, but more recent studies have identified it as Streptoalloteichus sp. ATCC 53650 .
The isolation of kedarcidin presented significant challenges due to the inherent instability of its chromophore under ambient conditions. Reverse-phase chromatography was employed to separate the noncovalently bound chromophore from its apoprotein host . The involvement of a non-peptidic chromophore was initially deduced through ultraviolet spectroscopy . Following its isolation, the structure of kedarcidin was gradually elucidated through a combination of analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, chemical degradation, and derivatization experiments .
Structural Characteristics
Apoprotein Component
The kedarcidin apoprotein is an acidic protein that serves to stabilize the highly reactive chromophore in the producing organism . In the natural biological context, this apoprotein is proposed to first associate with and enzymatically cleave basic histone-coiled proteins, thereby exposing chromosomal DNA . This enables the subsequent release of the enediyne core, allowing it to interact with DNA and exert its cytotoxic effects .
The gene encoding the kedarcidin apoprotein has been identified within the kedarcidin biosynthetic gene cluster as kedA . This finding has provided valuable confirmation of the identity of the cloned gene cluster responsible for kedarcidin biosynthesis.
Mechanism of Action
DNA Damage and Bergman Cyclization
Like other enediyne antibiotics, kedarcidin exerts its biological activity through a process known as Bergman cyclization, wherein the enediyne core undergoes spontaneous cycloaromatization to generate a para-benzyne biradical . This highly reactive intermediate is capable of abstracting hydrogen atoms from suitable donors, including the deoxyribose sugars of DNA. This hydrogen abstraction generates carbon-centered free radicals on DNA, which subsequently undergo oxidation by molecular oxygen, leading to the formation of peroxides that decompose to cause single- or double-stranded breaks in the DNA, ultimately resulting in cell death .
Kedarcidin chromophore exhibits considerable sequence selectivity in its DNA binding and cleavage activities. It preferentially targets TCCTn-mer sites, producing single-strand breaks . Interestingly, while kedarcidin's structure most closely resembles neocarzinostatin (another enediyne antibiotic), its sequence specificity is more similar to that of calicheamicin, a structurally distinct member of the enediyne family .
The naphthoic acid substructure of kedarcidin is believed to play a crucial role in DNA binding, likely through intercalation between DNA base pairs . This interaction is sensitive to divalent cations such as calcium and magnesium ions, which can chelatively bind to the naphthoic acid group and reduce kedarcidin's affinity for DNA . Competition experiments with netropsin, a known minor groove binder, suggest that kedarcidin primarily interacts with the minor groove of DNA .
Nucleophilic Activation Mechanisms
The precise mechanism by which kedarcidin becomes activated to induce DNA damage has been the subject of scientific debate. One hypothesis suggests that nucleophilic addition of thiolates to the C12 position of kedarcidin chromophore, accompanied by opening of the core epoxide, triggers the Bergman cyclization reaction . This nucleophilic activation is thought to reduce the ring strain that would otherwise be incurred during formation of the cycloaromatized product, thereby facilitating the reaction .
Research by Hirama and colleagues has demonstrated that the 5,9-fused enediyne core of kedarcidin is susceptible to cycloaromatization-reduction even in the absence of thiol "activating agents" and non-solvent hydrogen donors . Studies with model systems have shown that the 5,9-bicyclic core exists in equilibrium with the corresponding 5,5,6-tricyclic cycloaromatized biradical .
Comparison with Other Enediyne Antibiotics
Table 1: Comparative Analysis of Kedarcidin and Related Enediyne Antibiotics
| Enediyne Antibiotic | Core Ring Size | Producing Organism | DNA Sequence Specificity | Unique Structural Features | Year Discovered |
|---|---|---|---|---|---|
| Kedarcidin | 9-membered | Streptoalloteichus sp. ATCC 53650 | TCCTn-mer sites | (R)-2-aza-3-chloro-β-tyrosine, iso-propoxy-2-naphthonate | 1990 |
| Neocarzinostatin | 9-membered | Streptomyces carzinostaticus | GT-rich and AGT sites | Naphthoate moiety | 1965 |
| C-1027 | 9-membered | Streptomyces globisporus | AT-rich regions | Benzoxazolinate, β-amino acid | 1988 |
| Calicheamicin | 10-membered | Micromonospora echinospora | TCCTn-mer sites | Iodinated sugar, thiobenzoate | 1987 |
| Dynemicin | 10-membered | Micromonospora chersina | AT-rich regions | Anthraquinone chromophore | 1989 |
As shown in Table 1, kedarcidin shares certain characteristics with other enediyne antibiotics while maintaining its unique structural features. Despite having a structure more similar to neocarzinostatin, kedarcidin's DNA sequence specificity aligns more closely with calicheamicin . This unusual pattern highlights the complex relationship between molecular structure and biological function in this class of compounds.
Biosynthesis
Gene Cluster Identification
The biosynthetic gene cluster responsible for kedarcidin production ("ked") was successfully cloned and characterized in 2013 by researchers at the Scripps Research Institute and the University of Wisconsin-Madison . The identity of this cloned gene cluster was confirmed by the presence of kedA, which encodes the previously isolated kedarcidin apoprotein . Additionally, the co-expression of kedE and kedE10 in Escherichia coli led to the formation of a signature heptaene product previously implicated in enediyne core biosynthesis .
The kedarcidin biosynthetic gene cluster is one of several enediyne biosynthetic clusters that have been characterized, including those for five 9-membered enediynes (C-1027, neocarzinostatin, maduropeptin, sporolides, and kedarcidin) and three 10-membered enediynes (calicheamicin, esperamicin, and dynemicin) . Comparative analysis of these biosynthetic systems has provided valuable insights into the shared and distinctive features of enediyne biosynthesis.
Biosynthetic Pathways
Biosynthesis of the enediyne core of kedarcidin, like that of other enediyne antibiotics, is initiated by a common enzyme called enediyne polyketide synthase . This enzyme generates a polyene product that is subsequently elaborated into either a 9- or 10-membered enediyne core depending on the specific polyketide synthase-associated enzymes present in the biosynthetic machinery .
Table 2: Key Enzymes Involved in Kedarcidin Biosynthesis
| Enzyme | Gene | Function in Kedarcidin Biosynthesis |
|---|---|---|
| Enediyne polyketide synthase | kedE | Initiates biosynthesis of the enediyne core |
| Aminomutase | kedY4 | Converts 2-aza-L-tyrosine to the corresponding β-amino acid |
| Peptidyl carrier protein | kedY2 | Serves as a scaffold for loading the β-amino acid |
| Halogenase | kedY3 | Chlorinates the β-tyrosine derivative |
| O-methyltransferase | kedN1 | Performs triple O-methylation of the naphthoate derivative |
| Radical SAM methyltransferase | kedN5 | Performs double C-methylation to form the isopropoxy substituent |
| Apoprotein | kedA | Forms the stabilizing protein component of kedarcidin |
Total Synthesis Achievements
This synthetic approach involved several key innovations:
-
Early introduction and gram-scale synthesis of 2-deoxysugar conjugates of both L-mycarose and L-kedarosamine
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Stereoselective allenylzinc keto-addition to form an epoxyalkyne
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Alpha-selective glycosylations using 2-deoxy thioglycosides (with silver hexafluorophosphate/2,6-di-tert-butyl-4-methylpyridine) and Schmidt donors (with titanium tetrachloride)
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Mitsunobu aryl etherification to install a hindered 1,2-cis-configuration
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Atropselective and convergent Sonogashira-Shiina cyclization sequence
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Cerium(III)-mediated nine-membered enediyne cyclization and ester/mesylate derivatization
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Samarium(II) iodide-based reductive olefination and global hydrogen fluoride-deprotection end-game
The successful synthesis achieved a longest linear sequence of 17 steps from gram-scale intermediates, representing a significant achievement in complex natural product synthesis . Importantly, this work enabled the first high-resolution mass spectrometry data to be obtained for the synthetic natural product .
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